molecular formula C16H15NO4 B2622842 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid CAS No. 839689-11-1

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

Cat. No. B2622842
CAS RN: 839689-11-1
M. Wt: 285.299
InChI Key: ZCHLGSVRPQDEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, also known as PAMBA, is an organic compound with a chemical formula of C16H15NO4. It is a derivative of aminomethylbenzoic acid, which is an antifibrinolytic . It is also an antihemorrhagic agent used for the treatment of internal hemorrhage .


Molecular Structure Analysis

The molecular structure of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid consists of a benzoic acid core with a phenoxyacetylaminomethyl group attached to the benzene ring . The molecular weight of the compound is 285.299.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic activity of certain N-phenylacetamide sulphonamides, including 4-(Aminomethyl)benzoic acid. It exhibited comparable or superior analgesic effects to paracetamol. Further research could explore its mechanism of action and potential clinical applications.

Substrate for Folic Acid Synthesis

In biochemistry, 4-(Aminomethyl)benzoic acid (PABA) plays a crucial role as a substrate for folic acid synthesis in bacterial species, yeasts, and plants. Understanding its involvement in this pathway is essential for drug development and agricultural applications .

properties

IUPAC Name

4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHLGSVRPQDEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

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